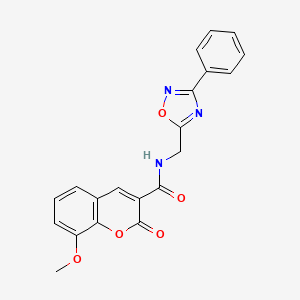

8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide

Beschreibung

8-Methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromene) backbone with a 1,2,4-oxadiazole moiety. The coumarin core features a methoxy group at position 8 and a carboxamide group at position 3, which is further substituted with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group. This structural design leverages the pharmacological versatility of coumarins (known for anticoagulant, anticancer, and anti-inflammatory properties) and the bioisosteric stability of 1,2,4-oxadiazoles (often used to enhance metabolic stability and bioavailability) .

The compound’s synthesis likely involves condensation reactions between 2-imino-2H-chromene-3-carboxamides and hydrazides or their derivatives, followed by cyclization under acidic conditions, as demonstrated in analogous pathways for oxadiazole-containing coumarins .

Eigenschaften

IUPAC Name |

8-methoxy-2-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c1-26-15-9-5-8-13-10-14(20(25)27-17(13)15)19(24)21-11-16-22-18(23-28-16)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIWVBRUQSMIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromene ring using reagents like methyl iodide in the presence of a base.

Formation of the oxadiazole ring: This can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the chromene and oxadiazole moieties: This step involves the formation of an amide bond between the chromene carboxylic acid and the oxadiazole derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.

Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation products: Carboxylic acids, quinones.

Reduction products: Alcohols, amines.

Substitution products: Halogenated derivatives, substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including those related to 8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, compounds with oxadiazole moieties have demonstrated potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

1.2 Antitumor Properties

The compound has also been investigated for its potential antitumor effects. In vitro studies have revealed that it can induce cytotoxicity in several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. The compound has shown promise in reducing inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The oxadiazole structure is known for its efficacy as a pesticide. Compounds similar to this compound have been evaluated for their ability to control pests in agricultural settings. Their effectiveness against various insect pests makes them suitable candidates for further development as environmentally friendly pesticides .

Material Science Applications

3.1 Photophysical Properties

The chromene backbone of the compound contributes to its interesting photophysical properties. Studies suggest that it can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light upon excitation .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial activity against resistant strains; cytotoxic effects on cancer cell lines; anti-inflammatory properties. |

| Agriculture | Potential as an environmentally friendly pesticide with effective pest control capabilities. |

| Material Science | Useful in OLEDs due to favorable photophysical properties. |

Wirkmechanismus

The mechanism of action of “8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The oxadiazole ring and chromene core are known to interact with various molecular targets, potentially inhibiting or activating specific biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences and biological activities:

Structural and Functional Insights

Coumarin-Oxadiazole Hybrids: The target compound shares structural similarity with ST-1353, which replaces the 8-methoxy group with a diethylamino substituent. This substitution likely alters electronic properties and bioavailability, impacting receptor binding . ST-1426 demonstrates the utility of oxadiazoles in covalent ligand design, where the acrylamide group enables irreversible binding to cysteine residues in target proteins .

Bioactivity Variations :

- SN00797439 and 11r highlight the importance of substituent choice: SN00797439’s pyrrolidinecarboxamide contributes to anti-parasitic activity, while 11r’s bromonaphthyloxy group enhances proteasome inhibition .

- Naldemedine exemplifies clinical translation of oxadiazole-containing compounds, where the moiety stabilizes interactions with opioid receptors .

Synthetic Pathways :

Biologische Aktivität

8-Methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide is a synthetic compound that incorporates a chromene moiety and a 1,2,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 377.35 g/mol. The presence of the methoxy group and oxadiazole ring significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound showed IC50 values ranging from 1.143 µM to 9.27 µM against various cancer cell lines, including ovarian and renal cancers .

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Adenocarcinoma | 2.76 |

| Renal Cancer | 1.143 |

| Pancreatic Cancer | 9.27 |

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated using the carrageenan-induced paw edema model in rats. Compounds with structural similarities to the target compound have shown significant edema inhibition ranging from 23.6% to 82.3% compared to the reference drug Indomethacin .

Antimicrobial Activity

The compound's antimicrobial activity has also been assessed against various bacterial strains. Preliminary data suggest that oxadiazole derivatives display broad-spectrum antibacterial effects, which could be attributed to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups (e.g., nitro or halogen substituents) on the phenyl ring enhances the compound's potency. Conversely, electron-donating groups may reduce activity .

Case Studies

- Antitumor Activity : A study evaluated several oxadiazole derivatives for their antitumor activity against a panel of human tumor cell lines, highlighting that modifications in the oxadiazole structure can lead to improved efficacy against specific cancers .

- Synthetic Approaches : Various synthetic methods have been employed to create these compounds efficiently, including microwave-assisted synthesis which yields high purity and reduced reaction times .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methoxy-2-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Coumarin Core Formation : Use Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or ionic liquids) to construct the 8-methoxy-2-oxo-chromene scaffold.

- Oxadiazole Moiety Introduction : Synthesize the 3-phenyl-1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. For coupling, react the coumarin-3-carboxylic acid with (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.

- Optimization : Use potassium carbonate as a base to deprotonate intermediates and maintain anhydrous conditions to minimize side reactions. Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetone/water) .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodology :

- 1H/13C NMR : Identify key protons (e.g., methoxy singlet at δ ~3.8 ppm, coumarin lactone carbonyl at δ ~160 ppm) and carbons. Compare with spectra of analogous coumarin derivatives .

- HRMS : Confirm molecular weight (C₂₁H₁₆N₃O₅; theoretical m/z ~390.1056) using ESI or MALDI-TOF.

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in acetone), determine bond angles and confirm stereochemistry.

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What are the solubility and stability profiles of this compound in common solvents and biological buffers?

- Methodology :

- Solubility Screening : Test in DMSO (primary stock), ethanol, and PBS (pH 7.4). Use sonication and heating (≤50°C) to enhance dissolution.

- Stability Assays : Incubate in PBS at 37°C for 24–72 hours; analyze degradation via HPLC. For light sensitivity, store in amber vials and monitor UV-Vis spectra under ambient vs. dark conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound in anticancer or antimicrobial studies?

- Methodology :

- Analog Synthesis : Modify substituents on the coumarin (e.g., replace 8-methoxy with 7-diethylamino) and oxadiazole (e.g., 3-phenyl vs. 3-thienyl) .

- Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structural analogs to identify critical functional groups.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like topoisomerase II or bacterial gyrase .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodology :

- Variable Standardization : Ensure consistent cell lines, assay protocols (e.g., ATP-based vs. resazurin assays), and compound purity.

- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects. Cross-validate with kinase inhibition panels .

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to quantify variability across datasets and identify confounding factors .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurodegenerative disease models?

- Methodology :

- In Vitro Models : Treat SH-SY5Y neurons with amyloid-β or tau oligomers; measure neuroprotection via LDH release and caspase-3 activation.

- Target Identification : Use affinity chromatography (compound-linked sepharose beads) coupled with LC-MS/MS to pull down binding proteins.

- Pathway Analysis : Perform Western blotting for autophagy (LC3-II) and apoptosis (Bax/Bcl-2) markers .

Q. What are the best practices for analyzing metabolic stability and cytochrome P450 interactions?

- Methodology :

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ).

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC₅₀ values. Prioritize CYPs with clinically relevant drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.